7-(2-Methoxyphenyl)-7-oxoheptanoic acid

Description

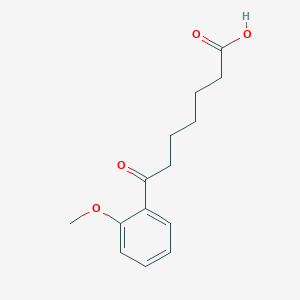

7-(2-Methoxyphenyl)-7-oxoheptanoic acid is a synthetic carboxylic acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid group (position 1) and a ketone group at position 7. Attached to the ketone is a 2-methoxyphenyl substituent, which confers distinct electronic and steric properties to the molecule. The methoxy group at the phenyl ring's 2-position likely influences solubility, metabolic stability, and biological interactions compared to other derivatives .

Propriétés

IUPAC Name |

7-(2-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-13-9-6-5-7-11(13)12(15)8-3-2-4-10-14(16)17/h5-7,9H,2-4,8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSNUMHIJHCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645317 | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-99-6 | |

| Record name | 2-Methoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable heptanoic acid derivative under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-carbon bond between the aromatic ring and the heptanoic acid chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-Methoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-Methoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 7-(2-Methoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

7-(2-Methoxyphenyl)-7-oxoheptanoic acid has been studied for its anti-inflammatory and analgesic properties . Research indicates that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for drug development targeting pain management and inflammatory diseases.

Case Studies :

- A study demonstrated its efficacy in modulating pain responses in animal models, suggesting potential therapeutic applications in chronic pain management.

- Molecular docking studies have shown promising interactions with specific receptors related to inflammation, indicating a mechanism of action that warrants further exploration.

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

- Antioxidant Effects : Its structure allows for interaction with free radicals, potentially providing protective effects against oxidative stress.

Industrial Applications

In industry, this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in:

- Pharmaceutical Production : As an intermediate in the synthesis of novel therapeutic agents.

- Fine Chemicals Manufacturing : Employed in producing specialty chemicals with specific properties tailored for various applications.

Mécanisme D'action

The mechanism of action of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Insights :

- Electron-Donating Groups (e.g., -OCH3) : Enhance solubility and stability via resonance effects. The 2-methoxy group in the target compound may reduce steric hindrance compared to 2-bromo or 2-ethoxy analogs .

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related 7-oxoheptanoic acid derivatives exhibit notable bioactivity:

- Anti-inflammatory Effects: Compound 17 (7-(2-(Heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid) demonstrated efficacy in murine models of acute inflammation, reducing edema in histamine- and concanavalin A-induced assays. This suggests the heptanoic acid backbone is compatible with anti-inflammatory targeting .

- Protein Adduct Formation: Unsubstituted 7-oxoheptanoic acid forms imine adducts with apolipoproteins during lipid peroxidation, implicating it in oxidative stress pathways. The 2-methoxyphenyl group in the target compound may modulate this reactivity .

- Biomarker Potential: Elevated 7-oxoheptanoic acid levels were observed in cystic fibrosis patients, though detection challenges (e.g., H2O adduct interference) highlight the need for stable derivatives like the target compound for diagnostic applications .

NMR Data Comparison

The methoxy group in the target compound is expected to resonate as a singlet near 3.85 ppm, distinct from benzyloxy or ethoxy analogs.

Activité Biologique

7-(2-Methoxyphenyl)-7-oxoheptanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound has demonstrated significant cytotoxicity against:

- MCF-7 (breast cancer) : The IC50 value was found to be approximately 4.0 µM.

- HT-29 (colon adenocarcinoma) : Exhibited moderate cytotoxic effects.

These findings suggest that the compound may possess selective cytotoxic properties, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Research has indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibition of COX-1 and COX-2 was observed at concentrations around 25 µM, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation. The ability to inhibit COX enzymes indicates a pathway that could lead to reduced prostaglandin synthesis, thereby alleviating inflammation .

Study 1: Cytotoxicity in Cancer Cell Lines

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the cytotoxic effects of various fatty acids, including this compound. The results indicated that this compound exhibited notable activity against MCF-7 cells, supporting its potential as an anticancer agent .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce inflammation markers in vitro, suggesting its use as a therapeutic agent for inflammatory conditions .

Data Summary

| Biological Activity | Cell Line / Target | IC50 / Effect |

|---|---|---|

| Cytotoxicity | MCF-7 | 4.0 µM |

| Cytotoxicity | HT-29 | Moderate |

| COX-1 Inhibition | - | 16% at 25 µM |

| COX-2 Inhibition | - | Poor IC50 at 7 µM |

Q & A

Basic: What are the optimal synthetic routes for 7-(2-Methoxyphenyl)-7-oxoheptanoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 2-methoxyphenyl derivatives with a heptanoic acid backbone. Key steps include:

- Esterification of heptanoic acid to form an acyl chloride or activated ester, improving electrophilicity.

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) under anhydrous conditions to enhance acylation efficiency .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution, while controlled temperatures (0–25°C) minimize side reactions.

Yield improvements (≥70%) are achievable by quenching intermediates (e.g., aqueous NaHCO₃) to prevent over-oxidation and employing column chromatography for purification .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~278.3 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, particularly for polymorphic forms .

- IR Spectroscopy : Validates carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) groups .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced: How can computational modeling predict the reactivity of this compound in different solvent environments?

Methodological Answer:

- Density Functional Theory (DFT) :

- Model the compound’s HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the ketone group is susceptible to nucleophilic attack .

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation energies in water, DMSO, or hexane, guiding solvent selection for reactions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs, validated by experimental IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antihypertensive vs. no activity)?

Methodological Answer:

- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted precursors) may skew bioassay results .

- Assay standardization :

- Compare activity across cell lines (e.g., HEK293 vs. CHO) under identical conditions (pH, temperature).

- Use positive controls (e.g., captopril for ACE inhibition) to calibrate response thresholds .

- Structural analogs : Synthesize derivatives (e.g., 4-methoxy or halogen-substituted) to isolate structure-activity relationships (SAR) .

Advanced: What strategies are effective for analyzing the compound’s degradation pathways under oxidative stress?

Methodological Answer:

- Forced degradation studies :

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at varying temperatures, validated by accelerated stability testing .

Advanced: How can crystallographic data resolve discrepancies in reported melting points or polymorphic forms?

Methodological Answer:

- Single-crystal XRD : Determine unit cell parameters and packing motifs to distinguish polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- Differential Scanning Calorimetry (DSC) : Correlate melting endotherms (e.g., 122–125°C) with crystalline vs. amorphous forms .

- Variable-temperature XRD : Track structural changes during phase transitions to explain melting point variations .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.